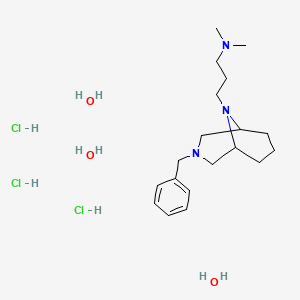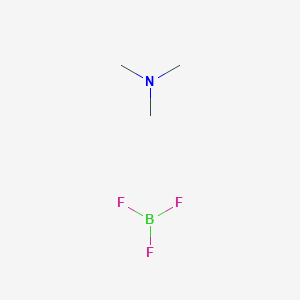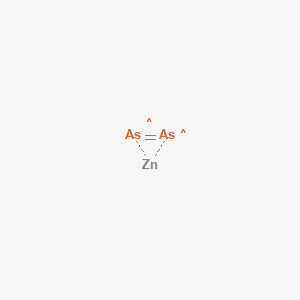
Zinc arsenide(znas2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc arsenide (ZnAs2) is an inorganic compound composed of zinc and arsenic. It crystallizes in a monoclinic structure and is known for its semiconducting properties. This compound is utilized in various applications, particularly in the fields of electronics and photonics due to its unique electrical and optical characteristics .
准备方法
Synthetic Routes and Reaction Conditions: Zinc arsenide can be synthesized through several methods, including vapor-phase synthesis and direct reaction of zinc with arsenic. In vapor-phase synthesis, metal arsenic and metal zinc are volatilized at temperatures ranging from 400°C to 1200°C for 0.5 to 10 hours. The volatilized vapors react at 400°C to 900°C to form zinc arsenide . Another method involves the direct reaction of zinc and arsenic at high temperatures to produce zinc arsenide .
Industrial Production Methods: The industrial production of zinc arsenide often involves the vapor-phase synthesis method due to its efficiency and high purity yield. This method is advantageous as it reduces the environmental impact by minimizing arsenic discharge and utilizes low-cost raw materials .
化学反应分析
Types of Reactions: Zinc arsenide undergoes various chemical reactions, including dissociation, oxidation, and reduction. For instance, it can dissociate into zinc and arsenic at elevated temperatures (612-759 K) .
Common Reagents and Conditions:
Oxidation: Zinc arsenide can be oxidized in the presence of oxygen to form zinc oxide and arsenic trioxide.
Reduction: It can be reduced using hydrogen gas to yield elemental zinc and arsenic.
Substitution: Zinc arsenide can undergo substitution reactions with halogens to form zinc halides and arsenic halides.
Major Products:
Oxidation: Zinc oxide (ZnO) and arsenic trioxide (As2O3)
Reduction: Elemental zinc (Zn) and arsenic (As)
Substitution: Zinc halides (ZnX2) and arsenic halides (AsX3), where X represents a halogen.
科学研究应用
Zinc arsenide is extensively used in scientific research due to its semiconducting properties. Some key applications include:
Electronics: Used in the fabrication of semiconductor devices and integrated circuits.
Photonics: Employed in photo-optic applications due to its ability to modulate light.
Thermoelectric Materials: Utilized in thermoelectric devices for energy conversion.
Chemical Sensors: Applied in the development of sensors for detecting various chemical species.
相似化合物的比较
Zinc arsenide shares similarities with other compounds such as cadmium arsenide (Cd3As2), zinc phosphide (Zn3P2), and cadmium phosphide (Cd3P2). These compounds exhibit similar crystal structures and semiconducting properties. zinc arsenide is unique due to its specific band gap and thermal stability, making it particularly suitable for certain applications in electronics and photonics .
Similar Compounds:
- Cadmium arsenide (Cd3As2)
- Zinc phosphide (Zn3P2)
- Cadmium phosphide (Cd3P2)
Zinc arsenide stands out due to its combination of electrical, optical, and thermal properties, which make it a versatile material for various advanced technological applications.
属性
分子式 |
As2Zn |
|---|---|
分子量 |
215.2 g/mol |
InChI |
InChI=1S/As2.Zn/c1-2; |
InChI 键 |
KXUSEUKXCIKTBF-UHFFFAOYSA-N |
规范 SMILES |
[Zn].[As]=[As] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)



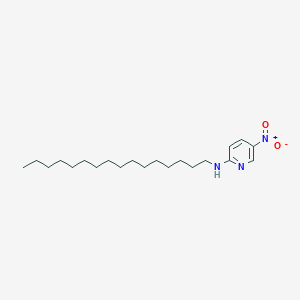


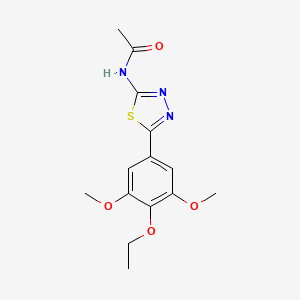

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
